3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[3-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-5-4-8-20(24-16)29-17-9-12-25(13-10-17)21(27)11-14-26-15-23-19-7-3-2-6-18(19)22(26)28/h2-8,15,17H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXQELZOZXTARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions One common approach is to start with the quinazolinone core, which can be synthesized through the condensation of anthranilic acid with formamide
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the piperidine and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperidine or pyridine rings.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. It has been identified as a ligand for various biological targets, particularly in the context of neuropharmacology and oncology.
Therapeutic Applications
The therapeutic applications include:
- Analgesic and Anti-inflammatory Effects : The compound has shown promise in alleviating pain and reducing inflammation, potentially through modulation of nociceptive pathways .
- Neuroprotective Properties : It has been explored for its neuroprotective effects, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Anti-cancer Activity : Research indicates that derivatives of this compound can inhibit tumor cell proliferation by targeting PI3K pathways, suggesting potential use in cancer treatment .
Biological Research
In biological research, the compound serves as a valuable tool for studying various physiological processes:
Ligand Development
As a ligand, it is utilized in biochemical assays to explore receptor interactions and signaling pathways. Its structural features allow for selective binding to certain receptors, making it useful in drug discovery processes aimed at developing new therapeutics .
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models, showcasing its potential in treating conditions like neuropathic pain and anxiety disorders. These studies provide insights into dosage optimization and pharmacokinetic profiles necessary for clinical applications .
Industrial Applications
Beyond medicinal uses, 3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is also relevant in materials science:
Advanced Materials Development
The compound's unique chemical structure allows it to be incorporated into advanced materials with specific properties. For example, it can be used in the synthesis of polymers or coatings that require enhanced thermal or mechanical stability.
Case Studies
Several studies have documented the efficacy of this compound:
Pain Management Study
A study published in 2020 demonstrated that administration of the compound significantly reduced pain responses in animal models of neuropathic pain compared to control groups .
Cancer Therapeutics Research
Research conducted on various quinazolinone derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo by targeting PI3K signaling pathways . The findings suggest that modifications to the quinazolinone structure can enhance selectivity and potency against cancer cells.
Mechanism of Action
The mechanism of action of 3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on Carbonic Anhydrase (CA) Inhibition
Quinazolinones with aliphatic thioether substituents (e.g., 2-(aliphatic-thio)quinazolin-4(3H)-ones) exhibit potent hCA IX inhibition (KI = 7.1–12.6 nM), outperforming benzylthio analogs (KI = 19.3–93.6 nM) . The target compound lacks a thioether group but shares a piperidine-based substituent. Electron-withdrawing groups (e.g., 4-Cl, 4-F) on benzylthio derivatives enhance CA I activity , suggesting that the 6-methylpyridinyloxy group in the target compound—a bulkier, aromatic substituent—may reduce CA I binding but improve selectivity for other isoforms.
Piperidine/Oxy-Pyridine Motifs in EGFR-Targeted Compounds
Compound 51 () features a piperidinyloxy-quinazoline core with a 3-chloro-4-fluorophenylamino group, demonstrating EGFR-targeted cytotoxicity. Its IC50 against EGFR-positive cell lines is <10 nM . Similarly, 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine () shows hypoxia-selective cytotoxicity, indicating that alkoxy-piperidine/morpholine spacers influence tissue penetration .
Anti-Inflammatory Activity of Oxadiazole/Thiazolidine Derivatives
Quinazolinones fused with oxadiazole or thiazolidine rings (e.g., 230–232, ) exhibit 16.3–36.3% edema inhibition at 50 mg/kg . While the target compound lacks these heterocycles, its 3-oxopropyl chain and pyridine-oxy group may interact with inflammatory mediators like COX-2, though this remains speculative without direct data.
Hydroxypiperidine Derivatives and Solubility
Compound 3-{(2S)-2-hydroxy-3-[(3S)-3-hydroxypiperidin-2-yl]propyl}quinazolin-4(3H)-one () includes hydroxyl groups on the piperidine ring, which likely improve aqueous solubility and hydrogen-bonding capacity . The target compound’s 6-methylpyridinyloxy group, while less polar, may enhance metabolic stability compared to hydroxylated analogs.
Structural and Activity Comparison Table
Key Differentiators of the Target Compound
Piperidine-Oxy-Pyridine Group : Unlike halogenated or hydroxylated piperidines in analogs, the 6-methylpyridin-2-yloxy group may balance lipophilicity and aromatic stacking interactions, favoring kinase or CA binding .
3-Oxopropyl Spacer : This ketone-containing chain could stabilize binding via dipole interactions or serve as a metabolic soft spot, contrasting with morpholine or thioether linkers in analogs .
Absence of Thioether/Electron-Withdrawing Groups : Likely reduces CA I activity compared to compounds but may improve selectivity for other targets.
Biological Activity
3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a quinazolinone core structure, which is known for its pharmacological relevance. The presence of functional groups such as piperidine and pyridine enhances its chemical reactivity and biological profiles, making it a candidate for various therapeutic applications, including anticancer and antimicrobial activities .
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The structural characteristics allow it to modulate the activity of these targets, influencing signal transduction pathways, gene expression, and metabolic processes.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR) pathway. The compound's analogs have demonstrated IC50 values in the micromolar range against different tumor types, including colorectal and breast cancers .
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have been extensively studied. Compounds similar to 3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentrations (MICs) were determined using standard methods, revealing promising activity against pathogens like Staphylococcus aureus and Candida albicans .
Other Biological Activities
In addition to anticancer and antimicrobial effects, quinazolinone derivatives are known to exhibit a range of other biological activities:
- Antiviral : Some derivatives have shown effectiveness against viral infections.
- Anti-inflammatory : These compounds can modulate inflammatory responses.
- Antioxidant : Certain analogs possess antioxidant properties that protect cells from oxidative stress .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of newly synthesized quinazolinone derivatives on NSCLC cells using the sulforhodamine B (SRB) assay. Results indicated significant growth inhibition with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : A series of synthesized quinazolinones were tested against various bacterial strains using disc diffusion methods. Results demonstrated that certain derivatives had MIC values as low as 1.95 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Comparative Analysis with Similar Compounds
| Compound Class | Biological Activity | Notable Effects |
|---|---|---|
| Quinazolinone Derivatives | Anticancer, Antimicrobial | Inhibition of tumor growth; bactericidal effects |
| Piperidine Derivatives | Diverse pharmacological activities | Modulation of neurotransmitter systems |
| Pyridine Derivatives | Antiviral, Antimicrobial | Effective against viral replication |
The unique combination of functional groups in 3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one sets it apart from other compounds in its class, providing distinct advantages in drug design and development.
Q & A
Q. Efficiency Considerations :
- Drawbacks : Metal catalysts (e.g., copper) require post-synthesis purification, and intermediates like 3-halopropanones are moisture-sensitive .
- Alternative : Aza-Wittig reactions using PEG-supported reagents improve yield (up to 78%) and reduce side products .
How can structural contradictions in NMR data for quinazolinone derivatives be resolved during characterization?
Advanced Research Question
Discrepancies in δ values (e.g., piperidine CH2 protons at 2.72–4.23 ppm vs. aromatic protons at 7.51–8.45 ppm ) arise from:
Q. Methodology :
- Dynamic NMR : Variable-temperature experiments clarify conformational equilibria.
- 2D Correlation Spectroscopy (COSY, HSQC) : Assigns overlapping signals, e.g., distinguishing quinazolinone H-2 (δ 8.45) from pyridinyl protons .
What strategies optimize the 6-methylpyridin-2-yloxy piperidine moiety’s incorporation into the quinazolinone scaffold?
Advanced Research Question
Key challenges include steric hindrance from the 6-methyl group and poor nucleophilicity of the pyridinyl oxygen.
Q. Solutions :
- Pre-functionalization : Synthesize 4-((6-methylpyridin-2-yl)oxy)piperidine separately using Mitsunobu conditions (DIAD, PPh3) to ensure regioselectivity .
- Microwave-assisted coupling : Reduces reaction time (1–2 hrs vs. 24 hrs) and improves yield by 15–20% .
How do substituents on the quinazolinone core influence biological activity, and how can SAR be systematically studied?
Basic Research Question
The 3-oxopropyl linker and piperidine-pyridinyl ether group enhance binding to targets like histamine H3 receptors or antimicrobial enzymes .
Q. SAR Methodology :
- Analog Synthesis : Replace the 6-methylpyridin-2-yl group with 4-chlorophenyl or 2-fluorophenyl to test hydrophobic/hydrophilic interactions .
- In Silico Docking : Use AutoDock Vina to model interactions with COX-2 (for anti-inflammatory activity) or bacterial dihydrofolate reductase .
How can researchers address low yields in the final coupling step of this compound?
Advanced Research Question
Low yields (e.g., 48.9% in ) stem from:
- Competitive side reactions : Unwanted O-alkylation vs. N-alkylation of the quinazolinone.
- Steric effects : Bulky 6-methylpyridin-2-yloxy groups hinder nucleophilic attack.
Q. Optimization :
- Protecting Groups : Temporarily protect the quinazolinone N-3 position with Boc before piperidine coupling .
- Phase-Transfer Catalysis : Use TBAB (tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
What analytical techniques are critical for confirming the purity of this compound in preclinical studies?
Basic Research Question
- HPLC-PDA : A C18 column with 0.1% TFA in water/acetonitrile gradients detects impurities ≤0.1% .
- LC-MS/MS : Confirms molecular ion ([M+H]+ m/z ~463) and fragments (e.g., loss of the propionyl group, m/z 320) .
How do solvent and temperature variations impact the compound’s stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
